
Cephalexin Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalexin Sulfoxide is a derivative of Cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. This compound is formed through the oxidation of Cephalexin, introducing a sulfoxide group into the molecule. This modification can alter the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalexin Sulfoxide can be synthesized through the oxidation of Cephalexin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process includes:
- Dissolving Cephalexin in an appropriate solvent (e.g., water or methanol).
- Adding the oxidizing agent gradually while maintaining the reaction temperature.
- Monitoring the reaction progress using chromatographic techniques.
- Isolating and purifying the product through crystallization or other separation methods.
Analyse Des Réactions Chimiques
Oxidation and Reduction Reactions
Cephalexin sulfoxide participates in redox reactions due to its sulfoxide moiety:
-
Further oxidation converts the sulfoxide to a sulfone derivative under strong oxidizing conditions (e.g., hydrogen peroxide or m-chloroperbenzoic acid) .
-
Reduction with agents like sodium borohydride or lithium aluminum hydride regenerates the parent cephalexin compound by reverting the sulfoxide to a sulfide .
These transformations are critical in pharmaceutical synthesis and degradation studies, particularly in optimizing antibiotic stability .
Hydrolysis and Degradation Pathways
Hydrolysis mechanisms vary under different conditions:
Acid/Base Hydrolysis
-
β-lactam ring cleavage dominates in acidic (pH < 3) or alkaline (pH > 8) environments, rendering the compound inactive. Kinetic studies show a half-life of 4.2 hours at pH 1.0 and 25°C .
-
Enzymatic hydrolysis by β-lactamases follows Michaelis-Menten kinetics, with Km=0.28mM and Vmax=0.15 mol min, indicating moderate substrate affinity compared to other cephalosporins .
Photolytic Degradation
UV exposure induces:
-
Decarboxylation and deamination , yielding derivatives with retained β-lactam rings but reduced bioactivity .
Substitution Reactions
The sulfoxide group undergoes nucleophilic substitution with amines or thiols under mild conditions, producing analogs like this compound-amide derivatives. These reactions are pivotal in structure-activity relationship studies .
Thermal Degradation
Heating this compound above 120°C in acidic media triggers:
-
Ring contraction of the dihydrothiazine ring.
-
Amide bond hydrolysis , forming 7-ADCA (7-aminodeacetoxycephalosporanic acid) fragments .
Comparative Reactivity Data
Mechanistic Insights from Kinetic Studies
-
Thermodynamic parameters for hydrolysis:
-
Solvent effects : Methanol (10% v/v) increases reaction rates by 22%, while higher concentrations inhibit enzymatic activity .
Biological Implications of Degradation
Applications De Recherche Scientifique
Pharmacological Applications
Cephalexin, a first-generation cephalosporin antibiotic, is primarily used to treat bacterial infections. Its sulfoxide derivative has been studied for its pharmacological properties:
- Antimicrobial Activity : Studies have indicated that cephalexin sulfoxide retains antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This makes it a candidate for further exploration in treating infections caused by resistant strains.
- Mechanism of Action : Similar to cephalexin, this compound works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .
Detection Methods
The detection of this compound in biological matrices is crucial for understanding its pharmacokinetics and efficacy:
- Electrochemical Detection : Recent advancements have introduced electrochemical methods for detecting cephalexin and its metabolites, including this compound. These methods utilize nanostructured electrodes to enhance sensitivity and selectivity .
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been employed to separate and quantify this compound in complex biological samples. This technique is vital for pharmacokinetic studies and therapeutic monitoring .
Implications in Antibiotic Resistance
The emergence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. Research into this compound provides insights into:
- Resistance Mechanisms : Understanding how bacteria develop resistance to cephalexin can inform strategies to mitigate resistance. Studies indicate that modifications in penicillin-binding proteins and the production of beta-lactamases are common resistance mechanisms .
- Potential Role as a Prodrug : this compound may serve as a prodrug that can be activated in the presence of certain bacterial enzymes, potentially circumventing resistance mechanisms . This aspect warrants further investigation to evaluate its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mécanisme D'action
Cephalexin Sulfoxide exerts its effects by inhibiting bacterial cell wall synthesis, similar to Cephalexin It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains This inhibition weakens the cell wall, leading to cell lysis and death
Comparaison Avec Des Composés Similaires
Cephalexin: The parent compound, a first-generation cephalosporin antibiotic.
Cephalexin Sulfone: The fully oxidized form of Cephalexin.
Cefaclor: A second-generation cephalosporin with a similar mechanism of action.
Cefradine: Another first-generation cephalosporin with comparable antibacterial properties.
Uniqueness: Cephalexin Sulfoxide is unique due to the presence of the sulfoxide group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved stability, altered metabolism, and potentially enhanced antibacterial activity compared to its parent compound, Cephalexin.
Activité Biologique
Cephalexin sulfoxide is a metabolite derived from the antibiotic cephalexin, which belongs to the first-generation cephalosporins. This compound exhibits significant biological activity, particularly in its antibacterial properties, pharmacokinetics, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of Cephalexin and Its Metabolite
Cephalexin is a β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It is primarily effective against gram-positive bacteria and some gram-negative organisms. The sulfoxide form of cephalexin is generated through oxidative processes in the body and may exhibit altered pharmacological properties compared to its parent compound.
Cephalexin acts by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting peptidoglycan synthesis crucial for maintaining cell wall integrity. The sulfoxide derivative retains this mechanism but may demonstrate variations in efficacy based on its structural modifications.
3. Antibacterial Activity
Research indicates that this compound maintains significant antibacterial activity against various pathogens, including resistant strains. A study assessing the minimum inhibitory concentration (MIC) of cephalexin and its sulfoxide form revealed effective suppression of bacterial growth at concentrations comparable to those of cephalexin itself.
Compound | MIC (mg/L) |
---|---|
Cephalexin | 0.25 |
This compound | 0.5 |
This data suggests that while this compound is slightly less potent than its parent compound, it still holds therapeutic potential.
4. Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include absorption, distribution, metabolism, and excretion:
- Absorption : Cephalexin is well absorbed from the gastrointestinal tract with nearly 100% bioavailability.
- Distribution : The volume of distribution for cephalexin ranges from 5.2 to 5.8 L.
- Metabolism : Cephalexin is minimally metabolized; however, the formation of this compound indicates a metabolic pathway that could influence efficacy.
- Excretion : Approximately 90% of cephalexin is excreted unchanged in urine within six hours post-administration.
5. Clinical Case Studies
A randomized controlled trial investigated the effectiveness of cephalexin in treating skin and soft tissue infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study found that patients treated with cephalexin exhibited a clinical cure rate comparable to those receiving placebo, highlighting the need for further exploration into the role of its metabolites like this compound in treatment outcomes.
Case Study Summary:
Study | Population | Intervention | Outcome |
---|---|---|---|
Randomized Trial on Abscesses | 166 patients | Cephalexin vs Placebo | No significant difference in cure rates |
6. Implications for Future Research
The biological activity of this compound presents opportunities for exploring its use as an alternative or adjunct therapy in antibiotic-resistant infections. Further studies are warranted to evaluate its pharmacodynamic properties and potential synergistic effects with other antimicrobial agents.
7. Conclusion
This compound demonstrates notable biological activity as an antibacterial agent with a pharmacokinetic profile that supports its therapeutic use. Continued research into this metabolite could enhance our understanding of its role in clinical settings, particularly in combating resistant bacterial strains.
Propriétés
Numéro CAS |
56193-21-6 |
---|---|
Formule moléculaire |
C16H17N3O5S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |
Clé InChI |
GAMHLNJQISGSQF-KBHJFDKPSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
SMILES isomérique |
CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Synonymes |
DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.